molecular formula C23H23FN6 B2684039 N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 921497-37-2

N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2684039
CAS No.: 921497-37-2
M. Wt: 402.477
InChI Key: YTZKCTWGFUPFAP-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-fluorophenyl group at the 4-amino position, a phenyl group at the 1-position, and a 3-methylpiperidin-1-yl substituent at the 6-position. This compound shares structural similarities with kinase inhibitors and enzyme modulators, as pyrazolo[3,4-d]pyrimidines are known to interact with targets like glycogen synthase kinase-3 beta (GSK3B) and glutathione S-transferase Mu 1 (GSTM1) . The fluorine atom on the phenyl ring enhances metabolic stability and binding affinity, while the 3-methylpiperidinyl group may improve solubility and pharmacokinetic properties compared to simpler alkyl substituents.

Properties

IUPAC Name

N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6/c1-16-7-6-12-29(15-16)23-27-21(26-18-9-5-8-17(24)13-18)20-14-25-30(22(20)28-23)19-10-3-2-4-11-19/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZKCTWGFUPFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-fluorophenyl and 1-phenyl groups can be achieved through nucleophilic aromatic substitution reactions.

    Piperidine Derivative Addition: The 3-methylpiperidin-1-yl group is typically introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, potentially reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenated solvents, strong bases or acids depending on the type of substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its pyrazolo[3,4-d]pyrimidine core is of particular interest due to its stability and reactivity.

Biology

Biologically, N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is explored for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes like signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Modifications and Substituent Effects

Core Heterocycle Variations

  • Pyrazolo[3,4-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine :
    The pyrido[3,2-d]pyrimidine derivative 6-chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine () replaces the pyrazole ring with a pyridine, altering electron distribution and reducing planarity. This modification decreases yield (96.79% vs. 48% for pyrazolo derivatives) but may enhance thermal stability .

Substituent Comparisons

  • 6-Position: The target compound’s 3-methylpiperidin-1-yl group contrasts with 3,6-dimethyl () and thieno[3,2-d]pyrimidine (). Bulky piperidinyl groups improve solubility but may reduce binding pocket accessibility compared to methyl or thienyl groups .
  • 1-Position :

    • The 1-phenyl group in the target compound differs from 1-isopropyl () and 1-(tetrahydro-2H-pyran-4-yl) (). Aromatic substituents enhance π-π stacking but may reduce conformational flexibility .
  • 4-Amino Position: 3-Fluorophenyl in the target compound versus 4-fluorophenyl () or 3-chloro-4-fluorophenyl () alters halogen bonding and lipophilicity. Meta-fluorine placement optimizes steric and electronic effects for kinase inhibition .

Molecular Weight and Lipophilicity

  • The target compound’s molecular weight (estimated ~450 g/mol) is comparable to N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine (C₂₀H₁₈ClN₅, 387.85 g/mol; ). The 3-methylpiperidinyl group likely increases LogP vs. smaller alkyl substituents .

Key Findings and Implications

  • Fluorine Substitution : Meta-fluorine on the phenyl ring balances electronic effects and metabolic stability, outperforming para-fluoro () and chloro-fluoro () analogs in target engagement .
  • Piperidine vs. Thienyl Groups: The 3-methylpiperidinyl group enhances solubility compared to thieno[3,2-d]pyrimidine () but may reduce membrane permeability due to increased polarity .
  • Synthetic Challenges : High-yield routes (e.g., 96.79% in ) favor pyrido[3,2-d]pyrimidines, but pyrazolo[3,4-d]pyrimidines remain preferred for kinase inhibition due to planar geometry .

Tables for Comparative Data

Table 1: Substituent Impact on Physicochemical Properties

Position Target Compound Analog (Evidence) Key Difference
1 Phenyl 1-Isopropyl () Aromatic vs. aliphatic; higher LogP
6 3-Methylpiperidin-1-yl Thieno[3,2-d]pyrimidine (2) Heterocycle vs. alkyl; lower solubility
4-Amino 3-Fluorophenyl 4-Fluorophenyl (3, 9) Meta- vs. para-halogen; improved binding

Biological Activity

N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C23H23FN6
  • Molecular Weight : 402.477 g/mol
  • CAS Number : 921497-37-2

The compound features a pyrazolo core fused with a pyrimidine ring, substituted with a 3-fluorophenyl group and a 3-methylpiperidin-1-yl moiety. The unique combination of these functional groups enhances its biological activity profile compared to other compounds in the same class.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. Below are key findings related to its biological effects:

Enzyme Inhibition

This compound has been shown to inhibit:

  • c-Jun N-terminal kinase 3 (JNK3) : JNK3 is primarily expressed in the brain, and its inhibition is considered promising for treating neurodegenerative diseases. The compound has demonstrated high selectivity against JNK isoforms, indicating potential therapeutic applications in neuroprotection .

Anticancer Properties

The compound's structure suggests potential anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The presence of the piperidine moiety is believed to enhance its binding affinity to these targets.

Antimicrobial Activity

Compounds within the pyrazolo[3,4-d]pyrimidine family have also been noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against mycobacterial strains, positioning it as a candidate for further development in treating infections such as tuberculosis.

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Enzyme Interaction : By binding to active sites on enzymes like JNK3 or CDKs, the compound can inhibit their activity, thereby modulating signaling pathways involved in cell proliferation and survival.

This interaction can lead to therapeutic effects such as reduced cancer cell proliferation and neuroprotective outcomes in models of neurodegeneration.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Introduction of the 3-fluorophenyl and 1-phenyl groups through nucleophilic aromatic substitution.
  • Piperidine Derivative Addition : Incorporation of the 3-methylpiperidin group via nucleophilic substitution reactions.

These synthetic methods highlight the complexity involved in producing this compound and underscore its potential for further modifications to enhance biological activity .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineLacks piperidine and phenyl groupsAltered biological activity
6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineSimilar structure without fluorinated groupReduced interaction with targets

The unique combination of functional groups in this compound enhances its chemical and biological properties compared to these similar compounds.

Q & A

Q. Substituent Introduction :

  • The 3-methylpiperidin-1-yl group at the 6-position can be introduced via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) under inert atmospheres .
  • The 3-fluorophenyl group at the 4-position is often added via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, depending on halogen availability .
  • Purification : Final products are typically purified via column chromatography or recrystallization from solvents like acetonitrile .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the pyrazolo-pyrimidine core appear as distinct singlets, while piperidinyl protons show multiplet splitting .
  • Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks, critical for understanding conformational stability .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3298 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 3-methylpiperidin-1-yl group via Buchwald-Hartwig amination?

  • Methodological Answer :
  • Catalyst Screening : Pd₂(dba)₃ with XPhos ligand shows higher yields (e.g., 70% in ) compared to other Pd/ligand combinations.
  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ or NaOᵗBu in deprotonating amines and stabilizing intermediates .
  • Temperature/Time : Reactions at 100°C for 12–16 hours achieve full conversion without side-product formation .
  • Workflow Tip : Monitor reaction progress via TLC or LC-MS to terminate before decomposition.

Q. How should researchers address contradictory solubility data across studies?

  • Methodological Answer :
  • Solvent Systems : Test solubility in polar aprotic (DMSO, DMF) vs. nonpolar (EtOAc, hexane) solvents. reports higher solubility in acetonitrile during recrystallization .
  • Salt Formation : Explore hydrochloride or trifluoroacetate salts (as in ) to improve aqueous solubility .
  • Co-solvent Blends : Use DMSO-water gradients (e.g., 10–30% DMSO) for in vitro assays to balance solubility and bioactivity .

Q. What strategies validate structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :
  • Systematic Substitution : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess electronic effects on binding .
  • Piperidine Analogues : Compare 3-methylpiperidin-1-yl with morpholino or pyrrolidino groups to study steric and conformational impacts .
  • Biological Assays : Pair SAR with kinase inhibition or receptor-binding assays (e.g., mGlu4 modulation in ) to correlate structural changes with activity .

Q. How can conflicting biological activity data from different assay conditions be reconciled?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for mGlu4 in ) and buffer pH (e.g., 7.4 vs. 6.5) across labs .
  • Purity Verification : Re-test compounds with ≥98% HPLC purity (as in ) to exclude impurities as activity confounders .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) .

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